molecular formula C14H11N3O2S2 B4792296 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-69-8

6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B4792296
CAS No.: 606956-69-8
M. Wt: 317.4 g/mol
InChI Key: KCEFEUORBWGHRX-XFFZJAGNSA-N
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Description

The compound 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione belongs to a class of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives that are of significant interest in early-stage antibacterial discovery research . These fused bicyclic systems, which combine thiazole and 1,2,4-triazinone rings, are being investigated as scaffolds with potential activity against a broad spectrum of Gram-negative and certain Gram-positive bacteria, including strains like Staphylococcus aureus and Escherichia coli . The design of this compound family is inspired by known quinolone antibacterial agents. Similar to quinolones, the key mechanism of action for this class is believed to be the inhibition of bacterial DNA topoisomerase II (DNA gyrase) . Molecular docking studies suggest that the triazine-dione scaffold can interact with the enzyme active site, potentially disrupting bacterial DNA replication . The specific 4-(methylthio)benzylidene substituent at the 2-position is a critical structural feature explored to optimize antibacterial potency and selectivity. This product is presented as part of a collection of rare and unique chemicals for early discovery research. For Research Use Only. Not intended for diagnostic or therapeutic applications. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

(2Z)-6-methyl-2-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFEUORBWGHRX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)SC)/SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606956-69-8
Record name (2Z)-6-METHYL-2-[4-(METHYLSULFANYL)BENZYLIDENE]-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate thiazole and triazine precursors. One common method involves the reaction of 6-methyl-2-thiazolylhydrazine with 4-(methylthio)benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro compounds

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to antimicrobial and anticancer activities.

    Interacting with DNA: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Modulating Signaling Pathways: It can affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Moiety

Halogen-Substituted Derivatives
  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibits a melting point of 150–152°C and moderate cytotoxicity (55.2% yield) . Fluorine’s electron-withdrawing nature enhances metabolic stability compared to the methylthio group in the target compound.
  • 6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazole (3f) : Higher molecular weight (235.69 g/mol) and similar yield (62.2%) but reduced solubility due to chlorine’s hydrophobicity .
Alkoxy-Substituted Derivatives
Methylthio-Substituted Analogues
  • 2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazoles (7a-d) : Synthesized via photolysis of sulfilimines, these derivatives show yields of 51–82% and melting points of 152–157°C. The methylthio group enhances electronic delocalization, affecting UV absorption and reactivity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) XLogP3 Yield (%)
Target Compound ~361.4* Not reported ~3.5* 62–79**
6-(4-Fluorophenyl) derivative (3c) 219.24 150–152 2.8 55.2
6-(4-Chlorophenyl) derivative (3f) 235.69 100–102 3.2 62.2
2-Methylthio-triazolo[3,2-b]benzothiazole (7a) 265.35 152–153 2.9 62
(2Z)-6-Benzyl-ethoxy-propoxy derivative 515.6 Not reported 5.1 Not reported

Estimated based on structural analogues . *From analogous synthetic routes .

Biological Activity

6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiazolo-triazine core with a methylthio substituent and a benzylidene moiety. Its molecular formula is C12H10N4OSC_{12}H_{10}N_4OS, with a molecular weight of approximately 258.30 g/mol. The presence of the methylthio group is significant as it can enhance the compound's lipophilicity and potentially its bioactivity.

Anticancer Activity

Research indicates that compounds with similar thiazolo-triazine structures exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of triazines can induce apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death and proliferation. The compound's structural similarities suggest it may also possess these properties through mechanisms such as:

  • Inhibition of Topoisomerase : Some thiazole derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Compounds that generate ROS can trigger oxidative stress in cancer cells, leading to apoptosis.

Antimicrobial Activity

The antimicrobial potential of thiazolo-triazine compounds has been documented extensively. Preliminary studies suggest that 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione may exhibit:

  • Antibacterial Effects : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antifungal Properties : The compound may also demonstrate antifungal activity against various pathogens by inhibiting fungal growth through similar mechanisms employed against bacteria.

Comparative Studies

To better understand the biological activity of 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
5-(4-Methylthio)phenyl-3-oxo-3H-thiazolo[3,2-a]pyrimidineContains methylthio groupAnticancer and antimicrobial
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2H-thiazolo[3,2-a]pyrimidineSimilar core structureAntimicrobial activity against multiple pathogens

These comparisons highlight the potential for varying efficacy based on structural modifications.

Case Studies

Several case studies have illustrated the biological activities of related compounds:

  • Anticancer Studies : A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations.
    "Compounds exhibited IC50 values ranging from 10 to 30 µM against MCF-7 cells" .
  • Antimicrobial Testing : Another study tested various thiazole derivatives against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    "Some derivatives demonstrated MIC values under 50 µg/mL against tested pathogens" .

The exact mechanisms by which 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Interaction with enzymes involved in cellular metabolism may modulate their activity.
  • Receptor Binding : Binding affinity to specific receptors could lead to downstream effects influencing cellular signaling pathways.

Q & A

Q. What are the standard synthetic protocols for preparing 6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Refluxing precursors (e.g., thiosemicarbazides, chloroacetic acid) in solvents like DMF or acetic acid with sodium acetate as a base catalyst .
  • Cyclization : Acid-catalyzed cyclization of intermediate thioureas to form the thiazolo-triazine core .
  • Purification : Recrystallization from ethanol-DMF mixtures to enhance purity .
    Key reagents include aryl isothiocyanates and aldehydes (e.g., 4-(methylthio)benzaldehyde) to introduce substituents .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm substituent positions and Z/E configuration of the benzylidene group .
    • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Q. What key functional groups influence the compound’s reactivity and stability?

Methodological Answer: Critical functional groups include:

  • Thiazolo[3,2-b][1,2,4]triazine core : Dictates electronic properties and susceptibility to nucleophilic attack .
  • 4-(Methylthio)benzylidene moiety : Enhances π-π stacking in biological targets and modulates solubility .
  • Methyl group at position 6 : Steric effects influence regioselectivity in subsequent derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves recrystallization efficiency .
  • Catalyst screening : Acidic (e.g., HCl) or basic (e.g., NaOAc) conditions for cyclization, with yields varying by 10–20% depending on catalyst loading .
  • Temperature control : Reflux at 90–110°C for 4–6 hours balances conversion and side-reaction minimization (see Table 1 in for yield-time correlations).

Q. How can computational methods aid in predicting reaction pathways or bioactivity?

Methodological Answer:

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error in synthesis .
  • Molecular docking : Predict binding affinity to targets (e.g., kinases) by simulating interactions between the benzylidene group and hydrophobic enzyme pockets .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, guiding structural modifications for improved bioavailability .

Q. What methodologies are used to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Dose-response validation : Reproduce assays (e.g., antimicrobial MIC tests) with standardized protocols to rule out false positives .
  • SAR analysis : Compare analogues (e.g., halogenated vs. methoxy-substituted derivatives) to isolate substituent effects on activity .
  • Orthogonal assays : Confirm anticancer activity via both MTT and apoptosis assays to mitigate assay-specific artifacts .

Q. How can the compound’s mechanism of action be experimentally elucidated?

Methodological Answer:

  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to pinpoint interacting proteins .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics to purified enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Metabolic profiling : LC-MS/MS tracks metabolite formation in cell lysates to map degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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